molecular formula C18H21FN2 B336108 1-Benzyl-4-(4-fluorobenzyl)piperazine

1-Benzyl-4-(4-fluorobenzyl)piperazine

Cat. No.: B336108
M. Wt: 284.4 g/mol
InChI Key: PASBJRCOSAHISF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-fluorobenzyl)piperazine is a disubstituted piperazine derivative characterized by a benzyl group at the N1 position and a 4-fluorobenzyl group at the N4 position. This compound belongs to the benzylpiperazine subclass of designer drugs and pharmacological agents, distinguished by its dual aromatic substituents.

Properties

Molecular Formula

C18H21FN2

Molecular Weight

284.4 g/mol

IUPAC Name

1-benzyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2

InChI Key

PASBJRCOSAHISF-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Features Biological Activity Potency (IC₅₀/Ki) Selectivity/Notes Reference
1-Benzyl-4-(4-fluorobenzyl)piperazine N1-benzyl, N4-4-fluorobenzyl Tyrosinase inhibition, FAAH inhibition* Not reported Enhanced lipophilicity vs. non-fluorinated analogues
1,4-Di-(4-fluorobenzyl)piperazine N1,N4-di-4-fluorobenzyl Antibacterial (Gram-positive bacteria) MIC = 12.5–25 µg/mL Moderate activity; di-substitution reduces metabolic stability
1-(4-Fluorobenzyl)piperazine (pFBP) N1-4-fluorobenzyl Psychostimulant, hallucinogenic Ki (SERT) = 0.8 µM Lower selectivity vs. mono-substituted derivatives
1-Benzyl-4-[(tetrahydrofuran-2-yl)methyl]piperazine N4-tetrahydrofuran-methyl σ1 receptor ligand (CNS imaging) Ki = 1.2 nM High brain uptake; low lipophilicity (logD = 1.1)
4-Fluorobenzyl-piperazinourea (Compound 20) N4-4-fluorobenzyl, urea linkage FAAH inhibition IC₅₀ = 0.22 µM Lower potency vs. 4-chlorobenzyl analogue (IC₅₀ = 0.13 µM)

*FAAH: Fatty acid amide hydrolase; MIC: Minimum inhibitory concentration; SERT: Serotonin transporter.

Key Differences in Pharmacological Profiles

  • Tyrosinase Inhibition: 1-Benzyl-4-(4-fluorobenzyl)piperazine derivatives (e.g., 5a and 5b in ) demonstrate tyrosinase inhibitory activity, critical for anti-melanogenic applications. The 4-fluorobenzyl group enhances binding to the enzyme’s hydrophobic pocket compared to non-fluorinated benzyl groups .
  • FAAH Inhibition: Piperazinourea derivatives with 4-fluorobenzyl substituents (e.g., compound 20 in ) show moderate FAAH inhibition, but chlorine substitution (4-chlorobenzyl) improves potency by 1.7-fold, suggesting halogen size impacts enzyme interaction .
  • CNS Targeting : The tetrahydrofuran-methyl substituent in reduces lipophilicity (logD = 1.1) compared to 1-Benzyl-4-(4-fluorobenzyl)piperazine, enabling superior brain penetration for σ1 receptor imaging .

Metabolic Stability and Substituent Effects

Piperazine rings are metabolic hotspots, prone to N-dealkylation or oxidation. However, bulky substituents like benzyl and 4-fluorobenzyl groups in 1-Benzyl-4-(4-fluorobenzyl)piperazine may protect against rapid clearance. In contrast, di-4-fluorobenzyl derivatives () lack steric hindrance, leading to faster metabolism .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Fluorine at the benzyl para position increases electron-withdrawing effects, enhancing receptor binding in tyrosinase inhibitors but reducing FAAH inhibition compared to chlorine .
  • Substituent Bulk : Bulky groups (e.g., benzyl) improve metabolic stability but may reduce solubility. The tetrahydrofuran-methyl group in balances lipophilicity and brain uptake .
  • Dual Substitution: Mono-substitution (e.g., 1-Benzyl-4-(4-fluorobenzyl)piperazine) retains flexibility for multi-target engagement, whereas di-substitution (e.g., 1,4-di-4-fluorobenzylpiperazine) limits conformational freedom, affecting activity .

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